2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindole, oxadiazole, and pyridine rings in its structure contributes to its diverse chemical properties and biological activities.
Properties
IUPAC Name |
2-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10(15-19-14(20-24-15)11-6-8-18-9-7-11)21-16(22)12-4-2-3-5-13(12)17(21)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALTYEOJSWFGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivativeThe final step involves the formation of the isoindole ring through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the aromatic rings.
Scientific Research Applications
2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for the development of therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin, have diverse biological activities.
Oxadiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-containing compounds, such as nicotine and pyridoxine, have significant biological and pharmacological relevance.
Uniqueness
The uniqueness of 2-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione lies in its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
